Cas no 947-95-5 (5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde)

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde structure
947-95-5 structure
Product Name:5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS 번호:947-95-5
MF:C11H9ClN2O
메가와트:220.65496134758
MDL:MFCD00100755
CID:808546
PubChem ID:24867155
Update Time:2025-11-02

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
    • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
    • 1H-Pyrazole-4-carboxaldehyde,5-chloro-3-methyl-1-phenyl-
    • 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde
    • DKZPJLZXLKAMDO-UHFFFAOYSA-N
    • 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole
    • 5-Chloro-3-methyl-1-phenyl pyrazole-4-aldehyde
    • 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde
    • 5-Chloro-3-methyl-1-phenyl pyrazole-4-alldehyde
    • 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde
    • STK08154
    • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde (ACI)
    • Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl- (7CI, 8CI)
    • 1-Phenyl-3-methyl-4-formyl-5-chloropyrazole
    • BP-13227
    • C3559
    • AKOS000265664
    • SY079893
    • AC-11882
    • CS-M3111
    • Z56787317
    • ALBB-004688
    • Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-
    • BBL008402
    • 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-
    • SCHEMBL1267498
    • DTXSID10346527
    • J-517354
    • MFCD00100755
    • chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde
    • 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde, 99%
    • 947-95-5
    • STK081541
    • 11G-910
    • EN300-00954
    • MDL: MFCD00100755
    • 인치: 1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
    • InChIKey: DKZPJLZXLKAMDO-UHFFFAOYSA-N
    • 미소: O=CC1C(C)=NN(C2C=CC=CC=2)C=1Cl

계산된 속성

  • 정밀분자량: 220.04000
  • 동위원소 질량: 220.0403406 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 231
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 2.7
  • 분자량: 220.65
  • 토폴로지 분자 극성 표면적: 34.9

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.26
  • 융해점: 143.0 to 148.0 deg-C
  • 비등점: 356.1 °C at 760 mmHg
  • 플래시 포인트: 169.2 °C
  • 굴절률: 1.6000 (estimate)
  • PSA: 34.89000
  • LogP: 2.64660
  • 용해성: 미확정

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 보안 정보

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 세관 데이터

  • 세관 번호:2933199090
  • 세관 데이터:

    ?? ?? ??:

    2933199090

    개요:

    2933199090. 기타 구조상 걸쭉하지 않은 피라졸 환화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933199090. 구조물에는 수소화 여부와 관계없이 걸쭉하지 않은 피라졸 고리를 함유하고 있는 기타 화합물이다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A049002621-5g
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 97%
5g
$299.73 2023-08-31
Alichem
A049002621-25g
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 97%
25g
$856.52 2023-08-31
Chemenu
CM115554-1g
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 95+%
1g
$78 2021-08-06
Chemenu
CM115554-5g
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 95+%
5g
$332 2021-08-06
Chemenu
CM115554-10g
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 95+%
10g
$590 2021-08-06
TRC
C367873-10mg
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5
10mg
$ 50.00 2022-06-01
TRC
C367873-50mg
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5
50mg
$ 65.00 2022-06-01
TRC
C367873-100mg
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5
100mg
$ 80.00 2022-06-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
433853-5G
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 99%
5G
¥2663.52 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C866633-1g
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
947-95-5 ≥98%
1g
996.00 2021-05-17

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Phosphorus oxychloride
참조
Aminomethylene derivatives of azoles. V. Reaction of aminomethylene derivatives with phosphorus oxychloride
Kvitko, I. Ya.; Porai-Koshits, B. A., Zhurnal Obshchei Khimii, 1966, 2(1), 169-73

합성 방법 2

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethyl carbonate
참조
Halogenation in carbonate diester solvents
, Japan, , ,

합성 방법 3

반응 조건
1.1 Solvents: Methanol ;  3 h, reflux
1.2 Reagents: Phosphorus oxychloride ;  1 h, 90 °C
참조
Synthesis and antifungal activity of 2-heterocyclylbenzimidazole derivatives
Chen, Lan; Wei, Ningning; Gao, Jie; Zhou, Wenming, Nongyaoxue Xuebao, 2011, 13(5), 448-452

합성 방법 4

반응 조건
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane
참조
A facile method for the preparation and cleavage of 1,1-diacetates of aldehydes
Sabitha, Gowravaram; Abraham, Sunny; Ramalingam, T.; Yadav, J. S., Journal of Chemical Research, 2002, (3), 144-146

합성 방법 5

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 10 °C; 3 - 4 h, 90 - 100 °C
참조
Synthesis and biological activities of novel 1,2,4-triazole thiones and bis(1,2,4-triazole thiones) containing phenylpyrazole and piperazine moieties
Wang, Bao-Lei; Zhang, Li-Yuan; Zhan, Yi-Zhou; Zhang, Yan; Zhang, Xiao; et al, Journal of Fluorine Chemistry, 2016, 184, 36-44

합성 방법 6

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 1 h, 5 - 120 °C
참조
Design, synthesis, DFT study and antifungal activity of pyrazolecarboxamide derivatives
Mu, Jin-Xia; Shi, Yan-Xia; Yang, Ming-Yan; Sun, Zhao-Hui; Liu, Xing-Hai; et al, Molecules, 2016, 21(1),

합성 방법 7

반응 조건
1.1 Reagents: Phosphorus oxychloride
1.2 Solvents: Dimethylformamide ;  cooled; 2 h, 80 - 85 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  neutralized, cooled
참조
The tert-amino effect in heterocyclic chemistry: synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives
Prajapati, Dipak; Borah, Kalyan Jyoti, Beilstein Journal of Organic Chemistry, 2007, 3,

합성 방법 8

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  0 °C
1.2 85 °C
참조
New pyrazolyl-dibenzo[b,e][1,4]diazepinones: room temperature one-pot synthesis and biological evaluation
Brahmbhatt, Gaurangkumar C.; Sutariya, Tushar R.; Atara, Hiralben D.; Parmar, Narsidas J.; Gupta, Vivek K.; et al, Molecular Diversity, 2020, 24(2), 355-377

합성 방법 9

반응 조건
1.1 Reagents: Trifluoroacetic acid ;  6 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
참조
Chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles through the Duff reaction
de Oliveira, C. H. A.; Mairink, L. M.; Pazini, F.; Liao, L. M.; de Oliveira, A. L.; et al, Synthetic Communications, 2013, 43(12), 1633-1639

합성 방법 10

반응 조건
1.1 Reagents: Phosphorus oxychloride
참조
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

합성 방법 11

반응 조건
1.1 Reagents: Phosphorus oxychloride
참조
Syntheses of heterocyclic 2-(tert-butylthio)aldehydes
Becher, Jan; Olesen, Preben H.; Knudsen, Niels A.; Toftlund, Hans, Sulfur Letters, 1986, 4(5), 175-83

합성 방법 12

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  < 10 °C
1.2 10 °C → 90 °C; 1 h, 90 °C
1.3 Reagents: Water
참조
Synthesis and biological activity of 4-(N-p-trifluoromethylphenyl) aminomethyl 5-substituted phenylthio pyrazole derivatives
Shi, Dabin; Xu, Yingshu; Liu, Jingzi; Ouyang, Guiping, Huaxue Tongbao, 2010, 73(12), 1139-1142

합성 방법 13

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 2 h, 100 °C; 100 °C → rt
1.2 Solvents: Water ;  cooled
참조
Discovery of Novel Pyrazolo[3,4-b]Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension
Hu, Liqing ; Li, Lijun; Chang, Qi; Fu, Songsen; Qin, Jia; et al, Journal of Medicinal Chemistry, 2020, 63(19), 11215-11234

합성 방법 14

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 1.5 h, 5 °C → 100 °C
1.3 Solvents: Water ;  cooled
참조
Synthesis of Spirooxindole Analogs Tethered Pyrazole Scaffold as Acetylcholinesterase Inhibitors
Shahidul Islam, Mohammad; Al-Majid, Abdullah Mohammed; Azam, Mohammad; Prakash Verma, Ved; Barakat, Assem ; et al, ChemistrySelect, 2021, 6(48), 14039-14053

합성 방법 15

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 2 h, 5 °C → 100 °C
참조
Design, synthesis, and biological evaluation of amide imidazole derivatives as novel metabolic enzyme CYP26A1 inhibitors
Sun, Bin; Liu, Kai; Han, Jing; Zhao, Li-yu; Su, Xiao; et al, Bioorganic & Medicinal Chemistry, 2015, 23(20), 6763-6773

합성 방법 16

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  0 - 5 °C
1.2 0 - 5 °C; 1 h, 5 °C → reflux; cooled
1.3 Reagents: Water ;  0 °C
참조
Preparation of imidazole amide derivatives for treating and/or preventing cancer and proliferative diseases
, China, , ,

합성 방법 17

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 1 h, 5 °C → 120 °C
참조
Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1)
Zhao, Dongmei; Sun, Bin; Ren, Jinhong; Li, Fengrong; Song, Shuai; et al, Bioorganic & Medicinal Chemistry, 2015, 23(6), 1356-1365

합성 방법 18

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  rt → 10 °C; 3 h, 10 °C → 90 °C; 90 °C → rt
참조
Synthesis of pyrazole oxime esters
Xiao, Hui-quan; Ouyang, Gui-ping; Sun, Xu-dong; Yao, Xian-dong; Bao, Gao-qiang; et al, Hecheng Huaxue, 2005, 13(6), 600-602

합성 방법 19

반응 조건
1.1 Reagents: Phosphorus oxychloride
참조
Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids
Zala, Mayursinh ; Vora, Jwalant J.; Khedkar, Vijay M., ACS Omega, 2023, 8(23), 20262-20271

합성 방법 20

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  1 h, 90 °C
참조
Chemoselective Synthesis of 5-Alkylamino-1H-pyrazole-4-carbaldehydes by Cesium- and Copper-Mediated Amination
Orrego-Hernandez, Jessica; Cobo, Justo; Portilla, Jaime, European Journal of Organic Chemistry, 2015, 2015(23), 5064-5069

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Raw materials

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Preparation Products

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:947-95-5)5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
주문 번호:A1207541
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 03:47
가격 ($):482.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:947-95-5)5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
A1207541
순결:99%
재다:25g
가격 ($):482.0
Email